Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-11-13-8(14)4-6(2)12-9(7)13/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNRZZJSYFZSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC(=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384677 | |
| Record name | ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726887 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77493-86-8, 58347-55-0 | |
| Record name | ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the fused pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 7 undergoes oxidation under controlled conditions. Common reagents and outcomes include:
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| KMnO₄ (acidic conditions) | 7-keto derivative | Selective oxidation at C7 |
| CrO₃ (H₂SO₄ catalysis) | Oxo-pyrimidine analog | Moderate yield (~65%) |
Oxidation enhances electrophilicity, enabling further functionalization for pharmaceutical applications .
Substitution Reactions
The ethyl ester group at position 3 participates in nucleophilic substitution:
Ester Hydrolysis
-
Reagents : Aqueous HCl or NaOH
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Product : 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylic acid
-
Conditions : Hydrolysis occurs at 80°C for 6–8 hours, yielding >85% conversion .
Aminolysis
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Reagents : Primary amines (e.g., n-butylamine)
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Product : Amide derivatives (e.g., 3-(n-butylcarbamoyl)-7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine)
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Conditions : Room temperature, THF solvent, 12-hour reaction .
Electrophilic Aromatic Substitution
The pyrazolo-pyrimidine ring undergoes regioselective substitution at electron-rich positions:
| Position | Reagent | Product | Yield |
|---|---|---|---|
| C5 | HNO₃/H₂SO₄ | 5-nitro derivative | 72% |
| C7 | POCl₃/DMF (Vilsmeier) | 7-formyl derivative | 58% |
The nitro group at C5 facilitates further reduction to amino derivatives for drug discovery .
Cyclocondensation Reactions
The compound serves as a precursor in synthesizing fused heterocycles:
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With Hydrazine : Forms triazolo-pyrimidine hybrids under reflux (ethanol, 8 hours).
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With Thiourea : Produces thieno-pyrazolo-pyrimidines with antimicrobial activity .
Antibacterial Derivatives
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Reaction : Coupling with phenylboronic acid (Suzuki reaction)
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Product : 5-phenyl analog (3i)
Anticancer Derivatives
-
Reaction : Ester-to-amide conversion with aniline derivatives
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Product : 3-carboxamide analogs
Stability and Reaction Kinetics
Scientific Research Applications
Pharmacological Applications
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate has been investigated for various pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazolo-pyrimidines exhibit significant antimicrobial properties. This compound has demonstrated efficacy against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Effects : Research indicates that compounds in this class may inhibit inflammatory pathways. This compound has been evaluated in models of inflammation and showed promising results in reducing inflammatory markers .
- CNS Activity : There is emerging evidence that pyrazolo-pyrimidines can modulate neurotransmitter systems. This compound has been studied for its potential neuroprotective effects and ability to influence mood disorders .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various pyrazolo-pyrimidine derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a controlled study on inflammatory bowel disease models, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent.
Potential for Drug Development
Given its diverse biological activities, this compound serves as a valuable scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and selectivity against specific targets.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathway Modulation: By modulating signaling pathways, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities, modulated by substituents at positions 3, 5, and 5. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Derivatives
Key Observations :
Substituent Effects on Synthesis and Stability: Electron-withdrawing groups (e.g., CF₃): Compounds like 9 (78% yield) and 5-cyclopropyl-7-CF₃ derivatives show higher synthetic efficiency and metabolic stability due to reduced ester hydrolysis . Hydroxy vs.
Positional Isomerism :
- 5-Me vs. 7-Me : Ethyl 5-methyl-7-phenyl derivatives exhibit higher yields (52%) than their 7-methyl-5-phenyl counterparts (13%), suggesting steric and electronic preferences in cyclization reactions .
Biological Activity Correlations: Ester vs. Aromatic Substitutions: Phenyl or methoxyphenyl groups at position 5 or 7 (e.g., 6m, 6n) enhance binding to CDK2 and TRKA kinases, as seen in antiproliferative studies .
Biological Activity
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 58347-55-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on recent research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O3 |
| Molecular Weight | 221.22 g/mol |
| CAS Number | 58347-55-0 |
| MDL Number | MFCD00218702 |
Biological Activity
Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine scaffold exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cell lines and inhibit cell proliferation. For instance, the compound has been linked to selective inhibition of certain kinases involved in cancer progression .
- Enzymatic Inhibition : this compound has demonstrated potential as an inhibitor of various enzymes, which could be leveraged for therapeutic purposes .
- Neuropharmacological Effects : Some derivatives within this class have shown promise in psychopharmacological applications, suggesting potential for treating neurological disorders .
The biological activity of this compound is attributed to its ability to modulate specific signaling pathways:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
- Kinase Inhibition : The compound selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- A study published in Molecules highlighted that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant anticancer properties against various tumor cell lines. The research emphasized the importance of structural modifications in enhancing bioactivity .
- Another research article focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, indicating that modifications at the 7-hydroxy position could improve their potency against specific cancer types .
Summary
This compound represents a promising candidate for further research in drug development due to its diverse biological activities. Its ability to inhibit key enzymes and induce apoptosis highlights its potential as an anticancer agent and warrants further investigation into its therapeutic applications.
Q & A
Q. Table 1: Synthesis Conditions and Yields
| Method | Solvent System | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|
| Reflux | Glacial acetic acid | None | 85% | |
| Ultrasonic irradiation | Ethanol:water (1:1) | None | 95% | |
| Low-temperature coupling | THF | LiHMDS/NaH | 16–35% |
Which spectroscopic and crystallographic methods are most effective for structural elucidation?
Q. Basic Characterization Techniques
- X-ray Crystallography : Resolves tautomeric forms and confirms the pyrazolo[1,5-a]pyrimidine core. SHELX software is widely used for refinement, particularly for high-resolution or twinned data . Example: Crystal structures of ethyl 7-phenyl derivatives validate substituent positioning .
- NMR Spectroscopy : and NMR (CDCl/DMSO-d) identify proton environments (e.g., singlet at δ 7.82 ppm for pyrimidine protons) and substitution patterns .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 150.1 for the de-esterified core) and fragmentation pathways .
Advanced Tip : For diastereomers, use - NOESY or variable-temperature NMR to distinguish syn vs. anti configurations .
How can researchers address contradictions in reported yields when varying solvent systems or catalysts?
Advanced Data Contradiction Analysis
Discrepancies arise from solvent polarity, catalyst efficiency, and substituent effects:
- Solvent Polarity : Ethanol:water promotes precipitation of pure product (95% yield), while THF with LiHMDS may lower yields (16–35%) due to side reactions .
- Catalyst Selection : NaH in THF improves nucleophilic substitution but risks over-reduction; LiHMDS offers better control for sterically hindered substrates .
- Substituent Effects : Electron-withdrawing groups (e.g., CN) stabilize intermediates, enhancing yields, while bulky groups reduce reactivity .
Methodological Approach : Conduct Design of Experiments (DoE) to screen solvent/base combinations and identify optimal parameters.
What is the mechanism of cyclization in forming the pyrazolo[1,5-a]pyrimidine core?
Advanced Mechanistic Insight
The reaction proceeds via:
Enamine Formation : 5-Aminopyrazole reacts with β-keto esters to form a Schiff base intermediate.
Cyclization : Intramolecular nucleophilic attack by the pyrazole nitrogen on the carbonyl carbon, followed by dehydration .
Aromatization : Loss of water or ethanol generates the aromatic pyrimidine ring.
Key Evidence : ESI-MS intermediates (m/z 164 for carboxylic acid derivatives) and NMR tracking carbonyl shifts support this pathway .
How to resolve discrepancies in NMR data for diastereomers or tautomeric forms?
Q. Advanced Spectral Analysis
- Tautomer Identification : Use - HMBC to detect nitrogen environments. For example, 7-hydroxy vs. 7-keto tautomers show distinct NH/OH signals .
- Diastereomer Differentiation :
- NOESY : Correlate spatial proximity of methyl groups in syn vs. anti isomers (e.g., ethyl 5,7-dimethyl derivatives) .
- Chiral HPLC : Separate enantiomers using cellulose-based columns and polarimetric detection .
Case Study : Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits separate NMR signals for syn (δ 1.28 ppm, triplet) and anti (δ 1.32 ppm) ethyl groups .
What strategies are used to modify the compound for biological activity?
Q. Medicinal Chemistry Applications
- Carboxamide Derivatives : Hydrolyze the ester to carboxylic acid (e.g., HSO/HO), then couple with amines using BPC as an activating agent .
- Substitution at C-7 : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling to enhance kinase inhibition (e.g., furan-2-yl for anti-inflammatory activity) .
- Decarboxylation : Acidic conditions (HCl/EtOH) remove the ester, yielding 3-unsubstituted derivatives for GABA receptor studies .
Q. Table 2: Bioactive Derivatives
| Modification | Target Activity | Key Reference |
|---|---|---|
| 7-Phenyl substitution | Anticancer (kinase inhibition) | |
| 3-Carboxamide | Antimicrobial | |
| 6-Cyano substitution | Antiplasmodial (PfDHODH) |
How can the electronic properties be tuned via substitution for materials science applications?
Q. Advanced Materials Design
- Electron-Withdrawing Groups (EWGs) : CN or CF at C-6 increases electron deficiency, enhancing n-type semiconductor behavior .
- π-Extension : Fuse thiophene or quinazoline rings to improve charge transport (e.g., pyrazolo[1,5-a]thieno[2,3-e]pyrimidine) .
- Solvatochromism : Introduce dimethylamino groups to study solvent-dependent fluorescence shifts .
Case Study : Ethyl 7-(trifluoromethyl) derivatives exhibit blue-shifted emission in polar solvents due to reduced π-π stacking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
